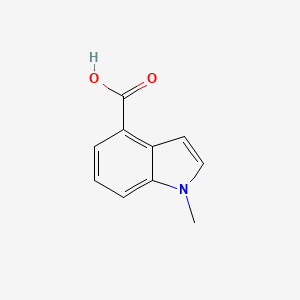

1-methyl-1H-indole-4-carboxylic acid

説明

1-Methyl-1H-indole-4-carboxylic acid (CAS: 90924-06-4) is a heterocyclic compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . It features a methyl group at the 1-position and a carboxylic acid group at the 4-position of the indole ring. This compound serves as a versatile building block in organic synthesis, particularly in catalytic C–H bond functionalization reactions. For example, it has been used in ruthenium-catalyzed arylation to synthesize derivatives such as 5-(4-methoxyphenyl)-1-methyl-1H-indole-4-carboxylic acid (70% yield) and 1-methyl-5-phenyl-1H-indole-4-carboxylic acid (81% yield) . Its applications span pharmaceuticals, agrochemicals, and materials science due to its reactivity and structural modularity.

特性

IUPAC Name |

1-methylindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPJJUHCLDXVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566591 | |

| Record name | 1-Methyl-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90924-06-4 | |

| Record name | 1-Methyl-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Method Overview

The most commonly reported method for preparing 1-methyl-1H-indole-4-carboxylic acid involves the alkaline hydrolysis of methyl 1-methyl-1H-indole-4-carboxylate. This reaction is typically carried out using lithium hydroxide in a mixed solvent system of tetrahydrofuran (THF) and methanol under mild conditions.

Reaction Conditions and Procedure

- Starting Material: Methyl 1-methyl-1H-indole-4-carboxylate

- Reagents: Lithium hydroxide (LiOH), aqueous solution (2 M)

- Solvents: Tetrahydrofuran (THF) and methanol (MeOH)

- Temperature: Approximately 30 °C

- Reaction Time: 18 hours

- Atmosphere: Inert (to prevent oxidation or side reactions)

- Workup: Removal of solvents under reduced pressure, extraction with ethyl acetate, acidification to pH 5-6 with hydrochloric acid, filtration, and drying under vacuum

Yield and Purity

- Yield: 94% isolated yield of this compound as a white solid

- Purity: High purity confirmed by mass spectrometry (MS) with [M+H]+ ion at m/z consistent with molecular weight 175.18 g/mol

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Methyl 1-methyl-1H-indole-4-carboxylate + LiOH (aq, 2 M) in THF/MeOH | Hydrolysis of ester to acid |

| 2 | Acidification with HCl to pH 5-6 | Precipitation of carboxylic acid |

| 3 | Filtration and drying | Isolation of pure acid |

Reference

Alternative Synthetic Routes and Related Methods

Fisher Indolization and Subsequent Functionalization

While direct preparation of this compound is most straightforward via ester hydrolysis, related indole carboxylic acids (e.g., 1-methyl-1H-indole-2-carboxylic acid) have been synthesized via Fisher indolization reactions followed by methylation and hydrolysis steps. These methods involve:

- Cyclization of phenylhydrazines with ketoesters to form indole esters

- Alkylation (methylation) of the indole nitrogen using methyl iodide in DMSO

- Hydrolysis of the ester group under basic conditions (NaOH in methanol/water)

- Acidification to isolate the carboxylic acid

Though this route is more complex, it demonstrates the versatility of indole carboxylic acid synthesis and may be adapted for the 4-carboxylic acid isomer with appropriate starting materials.

Methylation of Indole Carboxylic Acids

Methylation of indole nitrogen in indole carboxylic acids can be achieved using methyl iodide or other methylating agents in polar aprotic solvents like DMSO, often in the presence of a base such as potassium hydroxide. This step is crucial when starting from the non-methylated indole-4-carboxylic acid to obtain the 1-methyl derivative.

Industrial and Patent-Related Processes

Though specific industrial processes for this compound are less documented, analogous processes for related indole derivatives (e.g., 1-methylindazole-3-carboxylic acid) involve methylation in polar solvents with alkali metal alkoxides or alkaline earth metal oxides as bases. These processes emphasize:

- Use of safer, less hazardous bases (e.g., alkaline earth metal oxides instead of alkali metal alkoxides)

- Avoidance of in situ alkoxide formation to reduce hazards

- High yields and purity through controlled pH adjustments and crystallization steps

These principles may inform scale-up and optimization of this compound synthesis.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkaline Hydrolysis of Ester | Methyl 1-methyl-1H-indole-4-carboxylate | LiOH (aq, 2 M), THF/MeOH, 30 °C, 18 h | 94 | Mild conditions, high purity |

| Fisher Indolization + Methylation + Hydrolysis | Phenylhydrazine + ethyl pyruvate derivatives | Methyl iodide, KOH/DMSO, NaOH/MeOH, acidification | ~90 | Multi-step, adaptable for various isomers |

| Industrial Methylation Process | Indole carboxylic acid | Alkali metal alkoxide or alkaline earth metal oxide, polar solvent | High | Safer bases, scalable, patent documented |

化学反応の分析

Types of Reactions: 1-Methyl-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) for halogenation, nitration, and sulfonation, respectively.

Major Products Formed:

Oxidation: Corresponding carboxylic acids or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

科学的研究の応用

Medicinal Chemistry

1-Methyl-1H-indole-4-carboxylic acid has been studied for its potential as a pharmacological agent. Its derivatives are explored for various therapeutic effects, including:

- Antiviral Activity : Research has indicated that derivatives of this compound exhibit inhibitory activity against SARS-CoV-2, the virus responsible for COVID-19. The structure-activity relationship studies revealed that specific modifications enhance antiviral efficacy, making it a candidate for further development in antiviral therapies .

- Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that certain derivatives possess significant cytotoxic activity against various cancer cell lines, suggesting a pathway for developing new anticancer drugs .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of indole derivatives. Its applications include:

- C−H Arylation : A novel method utilizing this compound involves ruthenium-catalyzed C−H arylation, allowing for the selective modification of the indole structure. This method has shown promise in synthesizing complex molecules with potential biological activity .

Allosteric Modulation

The compound has been investigated for its role as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical targets in drug discovery for central nervous system disorders. Studies suggest that compounds derived from this compound can selectively modulate GPCR activity, providing a new avenue for therapeutic interventions .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study conducted on the enzyme inhibition of SARS-CoV-2 demonstrated that derivatives of this compound showed promising results with IC50 values indicating effective inhibition of viral replication pathways .

| Compound | IC50 (nM) | EC50 (μM) |

|---|---|---|

| Derivative A | 340 | 57 |

| Derivative B | 490 | >100 |

Case Study 2: Anticancer Evaluation

In another study focusing on anticancer properties, several derivatives were synthesized and tested against various cancer cell lines. The results indicated that some derivatives exhibited IC50 values comparable to existing chemotherapeutics.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative C | A549 (Lung) | 12 |

| Derivative D | HeLa (Cervical) | 15 |

作用機序

The mechanism of action of 1-methyl-1H-indole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, metabolism, and immune response . The compound’s effects are mediated through its ability to modulate nuclear receptors, regulate intestinal hormones, and act as a signaling molecule .

類似化合物との比較

1-Methyl-1H-indole-5-carboxylic Acid (CAS: 186129-25-9)

1-Methyl-1H-indole-6-carboxylic Acid

- Limited data available, but the 6-carboxy isomer likely exhibits reduced reactivity in electrophilic substitution due to steric hindrance near the indole nitrogen .

Substituted Derivatives

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9)

- Molecular Weight : 209.62 g/mol (higher due to chlorine substitution).

- Hazards : Classified for R&D use only; poses risks of acute toxicity (H302) and respiratory irritation (H335) .

- Reactivity : The electron-withdrawing chlorine at the 7-position enhances electrophilic substitution at the 3-position, unlike the 4-carboxy isomer’s directing effects .

3-Carboxymethyl-1H-indole-4-carboxylic Acid

- Structure : Features dual carboxylic acid groups (4-position and 3-carboxymethyl).

- Crystallography: Exhibits planar indole rings with hydrogen-bonded dimers, enhancing solubility in polar solvents compared to mono-carboxy analogs .

Functional Derivatives

Methyl 4-Amino-3-(cyanomethyl)-1H-indole-1-carboxylate (CAS: 89245-39-6)

3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic Acid

- Synthesis: Derived from 3-formyl-1H-indole-2-carboxylic acid via condensation with thiazolidinone.

- Reactivity : The 2-carboxy group facilitates cyclization, unlike the 4-carboxy isomer’s preference for arylation .

Comparative Data Table

Key Findings and Implications

Positional Effects : The 4-carboxy isomer’s reactivity in C–H arylation surpasses that of 5- or 6-carboxy isomers due to favorable electronic and steric environments .

Substituent Influence: Chlorine or cyano groups enhance electrophilicity but introduce toxicity risks, limiting therapeutic use .

Biological Relevance : Carboxylic acid position dictates binding affinity; 4-carboxy derivatives are preferred in kinase inhibitors, while 2-carboxy analogs suit cyclization reactions .

生物活性

1-methyl-1H-indole-4-carboxylic acid (MIICA) is a derivative of indole, a significant heterocyclic compound with a wide range of biological activities. This article delves into the biological activity of MIICA, highlighting its mechanisms of action, biochemical properties, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives, including MIICA, are known for their diverse biological activities, which include anti-inflammatory, antimicrobial, anticancer, and antiviral properties. The structural characteristics of these compounds allow them to interact with various biological targets, influencing cellular functions and biochemical pathways.

Target Receptors : MIICA has been shown to bind with high affinity to multiple receptors, including the aryl hydrocarbon receptor (AHR), which is crucial for regulating gene expression and cellular responses to environmental toxins.

Biochemical Pathways : The compound influences several biochemical pathways by modulating cell signaling and gene expression. For instance, it interacts with cytochrome P450 enzymes involved in the metabolism of various endogenous and exogenous compounds.

Cellular Effects : MIICA affects various cell types by altering cellular metabolism and signaling pathways. Its activation of AHR leads to changes in gene transcription that can impact inflammation and detoxification processes.

Antiviral Activity

Recent studies have demonstrated that MIICA derivatives exhibit antiviral properties. For example, in a study focused on SARS-CoV-2, certain indole derivatives showed significant inhibition of the viral 3CLpro enzyme, which is essential for viral replication. One derivative exhibited an IC50 value of 250 nM against SARS-CoV-2 3CLpro . This suggests that MIICA could be a promising scaffold for developing antiviral agents.

Anticancer Properties

MIICA has also been investigated for its anticancer potential. In vitro studies indicate that indole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. Research has shown that these compounds can inhibit tumor growth in animal models when administered at appropriate dosages .

Case Studies

- SARS-CoV-2 Inhibition : A study evaluated the efficacy of various indole derivatives against SARS-CoV-2. Compound 1 (an MIICA derivative) demonstrated potent antiviral activity with an EC50 value of 6.9 μM in VeroE6 cells, indicating its potential as a therapeutic agent against COVID-19 .

- HIV-1 Integrase Inhibition : Another study explored indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase. The findings revealed that these compounds effectively inhibited the strand transfer process essential for viral replication, showcasing the therapeutic potential of indole derivatives in treating viral infections .

The biochemical properties of MIICA are crucial for understanding its biological activity:

Dosage Effects

The effects of MIICA vary significantly with dosage:

- Low Doses : At lower concentrations, MIICA exhibits beneficial effects such as anti-inflammatory and antioxidant activities.

- High Doses : At elevated levels, it may lead to adverse effects including hepatotoxicity or neurotoxicity.

Q & A

Basic: What are the standard synthetic routes for 1-methyl-1H-indole-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves cyclization and functional group modification. A general approach includes:

- Cyclization of precursors : Reacting substituted indole intermediates with methylating agents. For example, methyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation.

- Carboxylic acid formation : Oxidation of a methyl or aldehyde group at the 4-position using oxidizing agents like KMnO₄ or CrO₃ under controlled conditions.

- Purification : Recrystallization from solvents like methanol or acetic acid to isolate the product .

- Validation : Confirming purity via HPLC (as referenced in pharmaceutical analysis methods) .

Basic: Which spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- Spectroscopy :

- X-ray Crystallography : The SHELX suite (e.g., SHELXL for refinement) determines crystal structure, hydrogen bonding, and molecular packing. For example, intermolecular hydrogen bonds along the b-axis were observed in related indole-carboxylic acid derivatives .

Advanced: How can researchers resolve contradictions in spectral data during derivative synthesis?

Methodological Answer:

- Contradiction Analysis :

- Unexplained Peaks in NMR : Use DEPT-135 or HSQC to distinguish between CH₃, CH₂, and quaternary carbons.

- Crystallographic Ambiguity : Employ twin refinement in SHELXL for overlapping electron density in twinned crystals .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, distinguishing isomers or byproducts.

- Case Study : For unexpected byproducts in thiazolidinone derivatives (e.g., Scheme 1 in ), TLC monitoring and column chromatography isolate intermediates .

Advanced: How to design derivatives of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Functionalization Strategies :

- Computational Screening : Use molecular docking (AutoDock Vina) to predict binding affinity with target proteins. The carboxylate group can act as a hydrogen bond donor, as seen in related indole-based inhibitors .

Advanced: How to assess the stability of this compound under varying experimental conditions?

Methodological Answer:

- Stability Protocols :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- pH Sensitivity : Monitor hydrolysis in buffered solutions (pH 1–12) via UV-Vis spectroscopy (λmax ~297 nm for indole derivatives) .

- Light Exposure : Conduct accelerated photodegradation studies using a solar simulator, followed by HPLC quantification of degradation products.

- Storage Recommendations : Store at -20°C in amber vials under inert atmosphere to prevent oxidation .

Advanced: What computational methods are used to model the interactions of this compound with biological targets?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。